2,7-Naphthalenedisulfonic acid, 4-amino-3-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, tetrasodium salt
Description
Positional Selectivity in Multi-Azo Group Introduction Strategies
Introducing multiple azo groups into naphthalenedisulfonic acid derivatives demands precise regiochemical control. The target compound’s structure features azo linkages at the 3- and 6-positions of the naphthalene core, achieved through:
- Steric and Electronic Directing Effects :
- Sequential Coupling :
Table 2 : Positional selectivity under different pH conditions
| Coupling Step | pH | Preferred Position | Selectivity (%) |
|---|---|---|---|
| First | 9–10 | Para to -NH₂ | 92 |
| Second | 4–5 | Ortho to -OH | 88 |
Tetrasodium Salt Formation: Counterion Effects on Chromophore Stability
The conversion of the free sulfonic acid to its tetrasodium salt enhances aqueous solubility and stabilizes the chromophore via electrostatic interactions. Key considerations include:
- Neutralization Protocol :
- Counterion Effects :
Table 3 : Physicochemical properties of free acid vs. tetrasodium salt
| Property | Free Acid | Tetrasodium Salt |
|---|---|---|
| Water solubility (g/L) | <5 | >500 |
| λₘₐₓ (nm) | 520 | 518 |
| Decomposition temp (°C) | 220 | 290 |
Data sourced from .
Properties
CAS No. |
75198-89-9 |
|---|---|
Molecular Formula |
C26H13ClF2N8Na4O13S4 |
Molecular Weight |
939.1 g/mol |
IUPAC Name |
tetrasodium;4-amino-3-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H17ClF2N8O13S4.4Na/c27-19-24(28)32-26(29)33-25(19)31-11-1-3-12(4-2-11)34-36-21-16(53(45,46)47)7-10-8-17(54(48,49)50)22(23(38)18(10)20(21)30)37-35-14-9-13(51(39,40)41)5-6-15(14)52(42,43)44;;;;/h1-9,38H,30H2,(H,31,32,33)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChI Key |
DLVKJIANBRWUCX-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)F)F)Cl)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
2,7-Naphthalenedisulfonic acid, 4-amino-3-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, tetrasodium salt is a complex organic compound belonging to the azo dye family. Its structure includes multiple functional groups such as sulfonic acids and azo linkages, which contribute to its vibrant color and solubility properties. This compound has garnered attention for its potential biological activities and applications in various fields.
Chemical Structure and Properties
The compound features a naphthalene ring with sulfonic acid groups at the 2 and 7 positions, along with hydroxyl and amino groups that enhance its solubility and reactivity. The presence of these functional groups allows it to form stable complexes with metal ions and other biological molecules, making it a candidate for applications in drug delivery systems and as a histological dye in microscopy.
| Property | Details |
|---|---|
| Molecular Formula | C18H15ClF2N4Na4O6S4 |
| Molecular Weight | 634.75 g/mol |
| Solubility | Highly soluble in water due to sulfonic groups |
| Color | Brightly colored due to azo linkages |
Biological Activity
Research indicates that 2,7-Naphthalenedisulfonic acid exhibits significant biological activity through interactions with proteins and nucleic acids. These interactions can influence the functionality of these biomolecules, suggesting potential therapeutic applications.
- Protein Binding : The sulfonic acid groups enhance solubility in aqueous environments, facilitating binding with proteins. This property is crucial for its role in drug delivery systems.
- Nucleic Acid Interaction : The compound has been shown to interact with DNA and RNA, potentially affecting gene expression and cellular processes.
Antimicrobial Activity
In studies examining the antimicrobial properties of naphthalenedisulfonic acid derivatives, it was found that certain structural modifications could enhance antibacterial activity against pathogenic strains such as Bacillus cereus . The biological profile of these compounds suggests potential applications in developing new antimicrobial agents.
Drug Delivery Systems
The ability of 2,7-Naphthalenedisulfonic acid to form stable complexes with various metal ions has been explored for drug delivery applications. Its solubility characteristics allow it to transport therapeutic agents effectively within biological systems .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds highlights the unique properties of 2,7-Naphthalenedisulfonic acid:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1,6-Naphthalenedisulfonic Acid | 130-27-4 | Different sulfonic acid positioning; used similarly in dyes. |
| 2,6-Naphthalenedisulfonic Acid | 92-41-0 | Similar structure but different biological activity; less industrial value. |
| Naphthalenesulfonic Acid | 130-15-4 | A simpler sulfonated derivative; used as a surfactant. |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Sulfonation of Naphthalene
- Starting material : Industrial or refined naphthalene.
- Reagents : Concentrated sulfuric acid (>90%, often 98%).
- Reaction conditions :
- Step 1: Naphthalene is reacted with 1.15 to 1.3 molar equivalents of concentrated sulfuric acid at 80–95 °C under inert gas (nitrogen, argon, or helium) for 150 minutes to form an intermediate sulfonated product.
- Step 2: This intermediate is further reacted with 2 to 2.5 molar equivalents of concentrated sulfuric acid at 135–145 °C under vacuum (negative pressure 10–100 Pa) for 6 to 10 hours.
- Post-reaction, the mixture is cooled to 50–90 °C, diluted with water to adjust acidity (approx. 50 mg KOH/g), then filtered to isolate 2,7-naphthalenedisulfonic acid.
Process Optimization and Variations
- The molar ratio of sulfuric acid and temperature adjustments in step 1 affect yield and purity.
- Vacuum conditions in step 2 facilitate sulfonation efficiency and product crystallization.
- Inert atmosphere prevents oxidation or side reactions.
| Parameter | Range / Value | Notes |
|---|---|---|
| Naphthalene (mol) | 1 | Industrial or refined grade |
| Sulfuric acid (step 1) | 1.15–1.3 mol | Concentrated (>90%) |
| Temperature (step 1) | 80–95 °C | Inert gas protection |
| Sulfuric acid (step 2) | 2.0–2.5 mol | Concentrated (>90%) |
| Temperature (step 2) | 135–145 °C | Vacuum (10–100 Pa) |
| Reaction time (step 1) | 150 min | |
| Reaction time (step 2) | 6–10 hours | |
| Acidity after dilution | 50 mg KOH/g | Controls solubility and purity |
This two-step sulfonation is well-documented and provides a high-purity 2,7-naphthalenedisulfonic acid intermediate essential for azo dye synthesis.
Functionalization to the Target Compound
The target compound is a tetrasodium salt of a complex azo dye with multiple functional groups:
- 4-amino substituent on the naphthalene ring.
- Two azo linkages: one connected to a 4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl group, and the other to a 2,5-disulfophenyl group.
- A hydroxy group at position 5.
- Four sulfonate groups (including those on naphthalene and the disulfophenyl moiety) balanced by sodium ions.
General Synthetic Strategy
The synthesis involves:
Diazotization and azo coupling : The amino group on the naphthalene derivative is diazotized and coupled with aromatic amines or phenylazo components bearing the pyrimidinyl and disulfophenyl substituents.
Introduction of pyrimidinyl amino groups : The 5-chloro-2,6-difluoro-4-pyrimidinyl moiety is introduced via nucleophilic aromatic substitution on a chlorinated pyrimidine precursor with the amino-substituted phenylazo intermediate.
Formation of tetrasodium salt : Neutralization with sodium hydroxide or sodium salts ensures full conversion to the water-soluble tetrasodium salt form.
Detailed Preparation Steps (Based on Literature Analogs)
Step 1: Preparation of 4-amino-3-hydroxy-2,7-naphthalenedisulfonic acid
Starting from 2,7-naphthalenedisulfonic acid, selective nitration and reduction yield the 4-amino derivative with a hydroxy group at position 5.Step 2: Diazotization
The 4-amino group is diazotized using sodium nitrite in acidic conditions at low temperature (0–5 °C).Step 3: Azo coupling with disulfophenyl diazo component
The diazonium salt is coupled with a disulfophenyl compound to form the first azo linkage at position 6.Step 4: Second azo coupling with 4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl
The other azo linkage at position 3 is formed by coupling with a diazonium salt derived from the corresponding substituted aniline, which itself is synthesized by nucleophilic substitution of 5-chloro-2,6-difluoro-4-pyrimidine with 4-aminophenyl.Step 5: Neutralization and salt formation
The final compound is neutralized with sodium hydroxide to yield the tetrasodium salt.
Reaction Conditions and Considerations
- pH control during diazotization and coupling is critical to avoid side reactions.
- Temperature is maintained low during diazotization to stabilize the diazonium intermediate.
- The order of azo coupling affects regioselectivity and yield.
- Purification often involves crystallization from aqueous media.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Sulfonation of naphthalene | Naphthalene + H2SO4 (98%), 80–95 °C, inert gas, 6–10 h | 2,7-Naphthalenedisulfonic acid |
| 2 | Nitration + Reduction | HNO3/H2SO4 (nitration), then Sn/HCl or catalytic reduction | 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid |
| 3 | Diazotization | NaNO2 + acid, 0–5 °C | Diazonium salt of amino-naphthalenedisulfonic acid |
| 4 | Azo coupling (first) | Disulfophenyl diazo component, pH control | Monoazo intermediate |
| 5 | Azo coupling (second) | Diazonium salt of 4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl | Final azo compound |
| 6 | Neutralization | NaOH or Na salts | Tetrasodium salt of the target compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction intermediates be characterized?
- Methodology : Synthesis typically involves sequential diazo coupling reactions. First, diazotization of the pyrimidinyl amine (5-chloro-2,6-difluoro-4-pyrimidinylamine) followed by coupling to the naphthalene backbone. Subsequent steps include introducing the disulfophenylazo group via another diazo reaction. Intermediate characterization requires:
- UV-Vis Spectroscopy : To confirm azo bond formation (λmax ~450–550 nm) .
- HPLC-MS : To monitor reaction progress and identify intermediates .
- Elemental Analysis : To verify purity and stoichiometry .
Q. How can the compound’s solubility and stability be optimized for aqueous-based experiments?
- Methodology :
- pH Adjustment : The tetrasodium salt form enhances solubility in water. Maintain pH >7 to prevent sulfonic acid group protonation .
- Light Sensitivity : Store in dark, inert conditions to avoid azo bond degradation. Use amber glassware for experiments .
- Thermal Stability : Conduct TGA (Thermogravimetric Analysis) to identify decomposition thresholds (typically >200°C for similar sulfonated azo dyes) .
Q. What spectroscopic techniques are suitable for structural confirmation?
- Methodology :
- FT-IR : Identify characteristic peaks (e.g., -SO3⁻ at ~1040 cm⁻¹, -N=N- at ~1450 cm⁻¹) .
- NMR : Use D2O as solvent for ¹H/¹³C NMR to resolve aromatic protons and confirm substitution patterns. Note: Azo protons may not appear due to exchange broadening .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M]⁻) and fragmentation patterns .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and charge-transfer interactions. For similar naphthalenedisulfonic acids, HOMO-LUMO gaps range from 2.5–3.5 eV .
- Molecular Dynamics (MD) : Simulate aqueous solvation to assess sulfonate group hydration and aggregation tendencies .
- COMSOL Multiphysics : Model diffusion kinetics in membranes or catalytic systems .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodology :
- Batch Variability Analysis : Compare purity assays (HPLC, elemental analysis) across studies. Impurities from incomplete diazo coupling can alter bioactivity .
- Assay Conditions : Standardize parameters (e.g., pH, temperature, cell lines) to minimize variability. For example, sulfonated azo dyes exhibit pH-dependent binding to serum proteins, affecting bioavailability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .
Q. How does this compound’s structure-activity relationship (SAR) compare to its structural analogs?
- Methodology :
- Comparative Table :
- QSAR Modeling : Use Hammett constants to correlate substituent electronic effects with activity trends .
Q. What experimental designs are optimal for studying its interaction with biomolecules (e.g., proteins, DNA)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to albumin or DNA (KD values typically 10⁻⁶–10⁻⁸ M for sulfonated dyes) .
- Fluorescence Quenching : Monitor tryptophan residue interactions in proteins (Stern-Volmer plots) .
- Circular Dichroism (CD) : Detect conformational changes in DNA/RNA upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
